molecular formula C9H5Cl3N2O2 B15082622 5-(2,4,5-Trichlorophenyl)imidazolidine-2,4-dione CAS No. 64464-09-1

5-(2,4,5-Trichlorophenyl)imidazolidine-2,4-dione

Cat. No.: B15082622
CAS No.: 64464-09-1
M. Wt: 279.5 g/mol
InChI Key: NYUIUXPGGISVMB-UHFFFAOYSA-N
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Description

5-(2,4,5-Trichlorophenyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a trichlorophenyl group attached to the imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,5-Trichlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with glycine or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-Trichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to the formation of stable enzyme-inhibitor complexes. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(2,4,5-Trihydroxybenzyl)-2,4-imidazolidinedione: Similar structure but with hydroxy groups instead of chloro groups.

    5-Ethyl-5-methyl-2,4-imidazolidinedione: Different substituents on the imidazolidine ring.

    5-[3-[Piperazin-1-yl]-3-oxo-propyl]-imidazolidine-2,4-dione: Contains a piperazine moiety.

Uniqueness

5-(2,4,5-Trichlorophenyl)imidazolidine-2,4-dione is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. The trichlorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

CAS No.

64464-09-1

Molecular Formula

C9H5Cl3N2O2

Molecular Weight

279.5 g/mol

IUPAC Name

5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H5Cl3N2O2/c10-4-2-6(12)5(11)1-3(4)7-8(15)14-9(16)13-7/h1-2,7H,(H2,13,14,15,16)

InChI Key

NYUIUXPGGISVMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2C(=O)NC(=O)N2

Origin of Product

United States

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